2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide
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Description
“2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide”, also known as compound 1, is a thiazole derivative with potential applications in various fields of research and industry. It’s a part of a novel series of methoxyphenyl thiazole carboxamide derivatives .
Synthesis Analysis
The synthesis of this compound involves the design of a novel series of methoxyphenyl thiazole carboxamide derivatives . The synthesized compounds were characterized using 1H, 13C-NMR, IR, and HRMS spectrum analysis .Molecular Structure Analysis
Thiazole or 1,3-thiazole is a heterocyclic organic compound which has a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .Chemical Reactions Analysis
The chemical reactivity of the compound was evaluated using the density functional theory (DFT) analysis . This was determined by calculating the frontier orbital energy of both HOMO and LUMO orbitals, as well as the HOMO–LUMO energy gap .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Future Directions
properties
IUPAC Name |
2-benzamido-N-[2-(4-methoxyphenyl)ethyl]-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-26-16-9-7-14(8-10-16)11-12-21-19(25)17-13-27-20(22-17)23-18(24)15-5-3-2-4-6-15/h2-10,13H,11-12H2,1H3,(H,21,25)(H,22,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XSFXSUXDQUUYMF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)C2=CSC(=N2)NC(=O)C3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-benzamido-N-(4-methoxyphenethyl)thiazole-4-carboxamide |
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